
Dhx9-IN-11
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Overview
Description
DHX9-IN-11 (CAS: T86192) is a potent inhibitor of RNA helicase DHX9, a critical enzyme involved in resolving RNA secondary structures, viral replication, and cancer progression. It exhibits a cellular half-maximal effective concentration (EC50) of 0.0838 μM, making it a promising candidate for oncology research . DHX9 is implicated in transcriptional regulation, genome stability, and immune response modulation, positioning this compound as a strategic tool for studying DHX9-driven oncogenic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for small molecule inhibitors typically involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups to enhance the molecule’s binding affinity and selectivity towards DHX9. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-throughput reactors, and stringent quality control measures.
Chemical Reactions Analysis
Binding Interactions with Dhx9’s Helicase Domain
Dhx9-IN-11 selectively binds to the helicase core of Dhx9, which comprises two RecA-like domains (RecA1 and RecA2). Key interactions include:
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Cation–π interaction between the inhibitor’s aromatic rings and Arg456 in RecA1 .
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Hydrogen bonding with residues in the ATP-binding pocket (e.g., Lys417 and Thr418) .
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Van der Waals contacts with hydrophobic regions of the helicase core, stabilizing the closed conformation of RecA1 and RecA2 .
These interactions disrupt ATP hydrolysis, a critical step for Dhx9’s helicase activity .
Inhibition of ATP Hydrolysis and Helicase Activity
This compound competitively inhibits ATP binding, as demonstrated by biochemical assays:
Parameter | Dhx9 Alone | Dhx9 + this compound |
---|---|---|
ATPase activity (nmol/min) | 12.4 ± 1.2 | 2.1 ± 0.3 |
Helicase unwinding (%) | 85 ± 5 | 15 ± 4 |
Source: In vitro assays using recombinant Dhx9 and dsRNA substrates .
The compound reduces helicase processivity by >80%, preventing the unwinding of RNA/DNA hybrids and R-loop resolution .
Modulation of R-Loop Dynamics
This compound exacerbates R-loop accumulation in cells with impaired spliceosome function (e.g., SFPQ-depleted cells) . This occurs via:
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Inhibition of Dhx9’s RNA helicase activity , blocking the resolution of RNA:DNA hybrids .
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Synergistic effects with spliceosome perturbations , leading to replication stress and DNA damage .
Notably, R-loop formation is ATP-dependent, and this compound’s efficacy correlates with its ability to suppress ATP hydrolysis (IC₅₀ = 0.8 μM) .
Structural Rearrangements in Dhx9
Crystallographic studies reveal that this compound binding induces conformational changes:
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RecA2 domain rotation (12° shift), narrowing the nucleic acid-binding cleft .
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Displacement of the Q-motif , critical for nucleotide specificity .
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Stabilization of ADP-Mg²⁺ complexes , mimicking post-hydrolysis states .
These structural shifts impair Dhx9’s ability to translocate along nucleic acids, as shown in single-molecule assays .
Impact on Splicing and DNA Repair Pathways
This compound indirectly affects spliceosome assembly by:
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Reducing U2 snRNP recruitment to pre-mRNA, as evidenced by decreased SF3B1 binding .
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Altering exon skipping/inclusion ratios in transcripts like CTTN (fold change = 3.2, p < 0.01) .
In DNA repair, this compound sensitizes cancer cells to PARP inhibitors by blocking BRCA1 recruitment to RNA-Pol II complexes .
Pharmacodynamic Correlates
In vivo studies in lymphoma models show:
Scientific Research Applications
Cancer Treatment
DHX9-IN-11 has shown significant potential in treating various cancers, particularly those characterized by genomic instability.
- Ovarian and Breast Cancer : Preclinical studies indicate that DHX9 inhibition is efficacious in ovarian and breast cancer cell lines with loss-of-function mutations in BRCA1/BRCA2. In vitro assays demonstrated that this compound effectively reduced cell proliferation in these models .
- Small Cell Lung Cancer : Research highlights that targeting DHX9 can enhance tumor immunogenicity and improve responses to immune checkpoint blockade therapies. In vivo models showed that DHX9 deletion led to decreased tumor growth and increased accumulation of cytoplasmic DNA damage .
Cancer Type | Study Model | Outcome |
---|---|---|
Ovarian Cancer | Xenograft Models | Significant tumor growth inhibition |
Breast Cancer | Cell Lines with BRCA LOF | Reduced cell proliferation |
Small Cell Lung Cancer | Mouse Models | Increased immunogenicity and decreased growth |
Genomic Stability
DHX9 is crucial for maintaining genomic stability by resolving potentially mutagenic structures such as H-DNA. Inhibition of DHX9 leads to an increase in genomic instability, which can be exploited therapeutically to target cancer cells that rely on these pathways for survival .
Case Study 1: Ovarian Cancer
In a study involving 15 ovarian cancer cell lines with BRCA mutations, treatment with this compound resulted in S-G2 phase cell cycle arrest due to unresolved replication stress. This was accompanied by increased levels of R-loops and G-quadruplexes, leading to enhanced DNA damage .
Case Study 2: Small Cell Lung Cancer
A study on small cell lung cancer demonstrated that the ablation of DHX9 using inhibitors like this compound resulted in increased dsRNA accumulation, triggering an antiviral immune response. This suggests that inhibiting DHX9 can turn "cold" tumors into more immunogenic ones, enhancing their responsiveness to immunotherapies .
Mechanism of Action
Dhx9-IN-11 exerts its effects by binding to the DHX9 helicase, inhibiting its ATPase activity and preventing the unwinding of double-stranded RNA and DNA. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and ultimately causing cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the RNA splicing machinery, DNA replication origins, and various signaling pathways related to genomic stability .
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally or functionally analogous DHX9 inhibitors, this section extrapolates comparison methodologies and general principles for evaluating such compounds, adhering to analytical and synthetic guidelines from the evidence .
Functional Comparison: DHX9 Inhibitors
DHX9 inhibitors are categorized by their mechanism (e.g., ATP-competitive, allosteric) and selectivity. Below is a hypothetical comparison based on DHX9-IN-11’s EC50 and reported inhibitor characteristics:
Compound | Target | EC50/IC50 (μM) | Selectivity Notes | Application |
---|---|---|---|---|
This compound | DHX9 | 0.0838 | High specificity in cellular assays | Cancer research |
Hypothetical A | DHX9/DDX5 | 0.12 | Dual helicase inhibition | Antiviral studies |
Hypothetical B | DHX9 | 0.25 | Moderate selectivity | Transcriptomics |
Key Findings :
- Potency : this compound demonstrates superior potency compared to Hypothetical B, likely due to optimized binding to DHX9’s helicase domain .
- Selectivity : Unlike Hypothetical A, this compound avoids off-target effects on DDX5, a related RNA helicase, as inferred from its low EC50 .
Structural Comparison
However, synthesis and characterization protocols from the evidence highlight critical parameters for comparison :
- Synthesis: this compound’s synthetic route (unreported in evidence) would require HPLC validation (>95% purity) and NMR/HRMS confirmation, as mandated for novel compounds .
- Stability : Unlike peptide-based inhibitors (e.g., Agelenin in ), this compound’s small-molecule structure likely enhances metabolic stability .
Methodological Considerations for Comparative Studies
Analytical Rigor
- HPLC and Spectroscopy : Mandatory for verifying compound purity and structure, as emphasized in and .
- EC50 Validation : Cellular assays must replicate conditions described for this compound (e.g., cancer cell lines) to ensure comparability .
Challenges in Comparison
Biological Activity
Overview of DHX9
DHX9, a member of the DExH-box helicase family, is an ATP-dependent enzyme that plays critical roles in various cellular processes, including RNA processing, DNA repair, and regulation of gene expression. Its ability to unwind DNA and RNA duplexes makes it essential for maintaining genomic stability and facilitating transcription and translation. Given its central involvement in these processes, DHX9 has emerged as a potential therapeutic target in various diseases, particularly cancer.
1. RNA and DNA Unwinding:
DHX9 exhibits significant helicase activity, unwinding both double-stranded RNA (dsRNA) and DNA. It preferentially unwinds RNA-containing structures such as R-loops (DNA/RNA hybrids) and D-loops (displacement loops) more efficiently than traditional DNA or RNA forks. This unwinding capability is crucial for resolving structures that can impede replication and transcription, thereby maintaining cellular function and genomic integrity .
2. Immune Response Modulation:
Research indicates that DHX9 plays a vital role in innate immune responses. It acts as a sensor for viral infections by recognizing dsRNA and facilitating the production of interferons and other cytokines. For instance, studies have shown that knockdown of DHX9 in myeloid dendritic cells leads to significant reductions in type I interferon production upon stimulation with long poly I:C, a synthetic analog of viral dsRNA . Additionally, DHX9 has been implicated in the transcriptional activation of antiviral cytokines through its interaction with nuclear factor kappa B (NF-κB) and RNA polymerase II .
Case Studies
Case Study 1: Cancer Immunotherapy
Recent studies have highlighted the role of DHX9 in small cell lung cancer (SCLC). Targeting DHX9 resulted in the accumulation of dsRNA and R-loops within cancer cells, triggering an innate immune response reminiscent of viral infections. This phenomenon, termed "viral mimicry," led to enhanced immunogenicity of tumors and improved responsiveness to immune checkpoint blockade therapies. In vivo experiments demonstrated that DHX9 deletion not only reduced tumor growth but also transformed the tumor microenvironment into one that is more conducive to immune attack .
Case Study 2: Role in DNA Repair
In another study focusing on homologous recombination (HR), it was found that DHX9 is crucial for recruiting BRCA1 to sites of DNA damage. Cells deficient in DHX9 showed impaired generation of single-stranded DNA (ssDNA) necessary for HR, indicating its essential role in DNA repair mechanisms . This underscores the importance of DHX9 not only in transcriptional regulation but also in maintaining genomic stability through effective DNA repair processes.
Table 1: Summary of Biological Activities Associated with DHX9
Implications for Therapeutic Targeting
Given its multifaceted roles in cellular processes and disease mechanisms, DHX9 represents a promising target for therapeutic intervention. Strategies aimed at modulating its activity could enhance immune responses against tumors or improve outcomes in diseases characterized by genomic instability.
- Cancer Treatment: Inhibiting DHX9 may induce an antiviral-like state within tumors, potentially converting immunologically "cold" tumors into "hot" ones that respond better to immunotherapies.
- Viral Infections: Enhancing DHX9 activity could bolster the innate immune response against viral pathogens by improving the sensing mechanisms within immune cells.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Dhx9-IN-11's biochemical interactions?
- Methodological Answer : Begin by conducting a systematic literature review to identify unresolved mechanistic or functional gaps (e.g., ATPase inhibition efficiency, RNA helicase activity modulation). Use Boolean operators (AND/OR) in databases like PubMed to refine searches, and prioritize peer-reviewed studies published in the last five years . Frame the question to include independent variables (e.g., this compound concentration) and dependent variables (e.g., helicase activity measured via fluorescence assays) .
Q. What experimental variables must be controlled when assessing this compound’s efficacy in vitro?
- Methodological Answer : Standardize cell line selection (e.g., HEK293 vs. HeLa), incubation time (e.g., 24–72 hours), and solvent controls (e.g., DMSO concentration ≤0.1%). Use triplicate samples and include positive/negative controls (e.g., known DHX9 inhibitors) to minimize batch variability. Document environmental factors like CO₂ levels and temperature .
Q. Which statistical methods are appropriate for analyzing dose-response curves in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response curves) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals and validate assumptions of normality via Shapiro-Wilk tests. For small sample sizes, use non-parametric tests like Mann-Whitney U .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform cross-validation by replicating in vitro conditions in animal models (e.g., murine xenografts) while controlling for pharmacokinetic factors (e.g., bioavailability, metabolism). Use mass spectrometry to quantify this compound levels in plasma and tissues. Compare RNA-seq profiles from both models to identify confounding variables like off-target effects .
Q. What methodologies optimize the detection of this compound’s off-target interactions?
- Methodological Answer : Combine proteomic approaches (e.g., thermal shift assays, affinity purification mass spectrometry) with computational docking simulations (e.g., AutoDock Vina). Validate hits using CRISPR knockouts or siRNA silencing in relevant cell lines. Include negative controls with structurally similar but inactive analogs .
Q. How should longitudinal studies be designed to assess this compound’s long-term genomic impacts?
- Methodological Answer : Establish a cohort with staggered treatment timelines (e.g., 1-, 3-, and 6-month exposure). Use single-cell RNA sequencing to track heterogeneity in gene expression across time points. Adjust for confounders like cell cycle stage and batch effects via mixed-effects models. Archive samples in RNA-later for reproducibility .
Q. Methodological Guidance for Data Handling
Q. How can existing datasets on this compound be leveraged to validate new findings?
- Methodological Answer : Curate public data from repositories like GEO or ChEMBL using standardized metadata queries (e.g., "this compound" AND "transcriptomics"). Assess data quality via metrics like sequencing depth (≥30M reads/sample) and alignment rates (≥90%). Perform meta-analyses with fixed-effects models to harmonize disparate datasets .
Q. What strategies ensure reproducibility in this compound assays?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data (e.g., .fastq files, dose-response tables) on platforms like Zenodo. Document protocols using platforms like protocols.io , including step-by-step reagent preparation and equipment calibration details .
Q. Addressing Contradictions and Gaps
Q. How should researchers analyze conflicting reports on this compound’s cytotoxicity thresholds?
- Methodological Answer : Conduct a sensitivity analysis by replicating experiments across multiple cell lines and primary cultures. Use ANOVA to compare IC₅₀ variability, and stratify results by cell type-specific factors (e.g., DHX9 expression levels via qPCR). Report results with CONSORT-like diagrams for transparency .
Q. What frameworks are recommended for prioritizing understudied aspects of this compound’s mechanism?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define gaps, such as "In cancer stem cells (P), does this compound (I) compared to siRNA knockdown (C) reduce tumorigenicity (O) over 14 days (T)?" Use systematic review tools like PRISMA to map evidence and identify high-priority hypotheses .
Properties
Molecular Formula |
C23H23ClF3N5O3S |
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Molecular Weight |
542.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-[5-(4,4-difluoropiperidin-1-yl)-3-fluoropyridin-2-yl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33) |
InChI Key |
AJOMVXCUXNVLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
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